molecular formula C9H16ClNO3 B2559663 Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride CAS No. 2470384-85-9

Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride

Cat. No.: B2559663
CAS No.: 2470384-85-9
M. Wt: 221.68
InChI Key: KMGFTWGLPOFFGS-UJXVHCJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate hydrochloride (CAS: 1820580-89-9) is a bicyclic compound with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol. It features a cyclopentaoxazine core substituted with a methyl carboxylate group and a hydrochloride salt. Key properties include:

  • Storage: Requires an inert atmosphere at 2–8°C to maintain stability .
  • Hazards: Classified under GHS with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-4-7-8(5-6)13-3-2-10-7;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGFTWGLPOFFGS-UJXVHCJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2[C@@H](C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₄ClN₁O₃
  • Molecular Weight : 203.67 g/mol
  • CAS Number : 1616435-00-7

Anticancer Properties

Recent studies have indicated that compounds similar to methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine derivatives exhibit significant anticancer activity. For instance:

  • A series of oxazinonaphthalene-3-one analogs were synthesized and tested for cytotoxicity against various cancer cell lines (A2780 and MCF-7). The most effective compounds showed IC50 values ranging from 4.47 to 52.8 μM against these lines .
CompoundCell LineIC50 (µM)
4dA27804.47
5cA278052.8
5gMCF-7Not specified

These findings suggest that the oxazine ring structure may play a crucial role in the modulation of cancer cell proliferation.

The mechanism by which methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine exerts its biological effects likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit tubulin polymerization. This inhibition can lead to cell cycle arrest at the G2/M phase .
  • Receptor Modulation : The compound may interact with various receptors or enzymes involved in cellular signaling pathways.

Neurological Disorders

Research indicates potential applications of this compound in treating neurological disorders. Its structural properties suggest it could act as a modulator of neurotransmitter systems or neuroprotective agent.

Antimicrobial Activity

Preliminary studies have shown that oxazine derivatives may possess antimicrobial properties. Further research is needed to elucidate the specific mechanisms and efficacy against various pathogens.

Case Studies

In a recent study focusing on oxazinone derivatives:

  • Compounds were evaluated for their cytotoxic effects on resistant cancer cell lines.
  • Flow cytometric analysis demonstrated that selected compounds induced significant cell cycle arrest and inhibited tubulin polymerization .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between the target compound and three analogs:

Property Target Compound (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-phenanthrene Derivative Methyl 5-methyl-2-oxo-1,3-oxathiol-4-ylcarboxylate (7d) 8-O-Acetylshanzhiside Methyl Ester
CAS Number 1820580-89-9 3650-09-7 Not provided Not provided
Molecular Formula C₇H₁₄ClNO C₂₀H₂₈O₄ C₆H₈O₄S C₂₀H₂₈O₁₂
Molecular Weight 163.65 g/mol 332.43 g/mol 176.19 g/mol 460.43 g/mol
Core Structure Cyclopentaoxazine Octahydrophenanthrene Oxathiolane Cyclopenta[c]pyran
Key Substituents Methyl carboxylate, hydrochloride Dihydroxy, isopropyl, dimethyl Methyl carboxylate, oxathiolane ring Acetyloxy, glycosyl groups
Stability Sensitive to air/moisture; inert storage required No specific stability data Synthesized at room temperature No specific stability data

Hazard Profiles and Handling

  • Target Compound : Requires stringent precautions (e.g., respiratory protection, skin washing) due to multiple hazards .
  • Phenanthrene Derivative: No GHS-classified hazards reported, suggesting lower toxicity .
  • Oxathiolane (7d) : Synthesized in moderate yield (54%) without explicit hazard data, implying safer handling .
  • Acetylshanzhiside : Used in supplements and cosmetics, indicating low toxicity and regulatory approval for human exposure .

Functional and Application Differences

  • Pharmacological Potential: The acetylshanzhiside is explicitly used in pharmacological and cosmetic research, while the target compound’s applications remain undefined .
  • Synthetic Utility : The oxathiolane (7d) and target compound likely serve as intermediates; the former was synthesized via a straightforward protocol with methyl acetoacetate .
  • Structural Complexity : The phenanthrene derivative’s bulky substituents (isopropyl, dimethyl) may hinder bioavailability compared to the smaller, more polar target compound .

Research Findings and Implications

Bioactivity and Stability

  • The acetylshanzhiside’s glycosyl and acetyloxy groups enhance water solubility, making it suitable for drug formulation, whereas the target compound’s hydrochloride salt may improve crystallinity but limit lipid solubility .
  • The phenanthrene derivative’s dihydroxy groups could confer antioxidant properties, a feature absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.